Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in drug discovery due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by esterification with methanol to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant activity against multidrug-resistant tuberculosis.
Uniqueness
Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxymethyl and ester groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-5,13H,6H2,1H3 |
InChI Key |
CODQGGIYEDIEAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=C2CO)C=C1 |
Origin of Product |
United States |
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